2-Fluorohexan-1-amine hydrochloride

Medicinal Chemistry Physicochemical Profiling pKa Modulation

2-Fluorohexan-1-amine hydrochloride (CAS 2098051-67-1) is the definitive beta-fluoroamine building block. The C2 fluorine reduces amine pKa by >1 unit vs. non-fluorinated analogs, improving CNS permeability and reducing P-gp efflux. It shields the amine from CYP450 N-dealkylation, delivering >5-fold lower intrinsic clearance. The stabilized C-F···H-N gauche conformation (~2.5–3.0 kcal/mol) enables unique multipolar binding motifs critical for kinase inhibitor potency. Optimized synthetic routes require this nucleophile for high-yield (62–95%) N-arylation; substituting with hexylamine or omega-fluoro isomers leads to assay failure. Procure the exact building block your SAR demands.

Molecular Formula C6H15ClFN
Molecular Weight 155.64 g/mol
CAS No. 2098051-67-1
Cat. No. B1484458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorohexan-1-amine hydrochloride
CAS2098051-67-1
Molecular FormulaC6H15ClFN
Molecular Weight155.64 g/mol
Structural Identifiers
SMILESCCCCC(CN)F.Cl
InChIInChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H
InChIKeyFEHYXOCIGQQJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorohexan-1-amine hydrochloride (CAS 2098051-67-1): A Beta-Fluoro Primary Amine Building Block


2-Fluorohexan-1-amine hydrochloride (CAS 2098051-67-1) is a hydrochloride salt of a beta-fluorinated primary alkylamine. Its defining feature is a fluorine substituent at the C2 position of a six-carbon chain bearing a terminal aminomethyl group [1]. This beta-fluoroamine motif is a key structural class in medicinal chemistry, where the strong electron-withdrawing effect of fluorine profoundly alters the amine's basicity, lipophilicity, and metabolic profile compared to its non-fluorinated or omega-fluorinated analogs. It serves as a versatile intermediate for synthesizing bioactive molecules, particularly where fine-tuning amine pKa and shielding from rapid oxidative metabolism are required.

The Critical Selectivity of Beta-Fluorination: Why 2-Fluorohexan-1-amine HCl Cannot Be Replaced by Other Fluorohexylamines


In fluoroalkylamine chemistry, the position of the fluorine atom is not a trivial detail; it is a critical determinant of the molecule's physicochemical and biological behavior. A simple substitution of 2-fluorohexan-1-amine hydrochloride with its omega-fluorinated isomer (e.g., 6-fluorohexan-1-amine) or a non-fluorinated hexylamine will result in a dramatically different pKa, distinct metabolic liability, and altered molecular conformation, leading to a failed biological assay or an unsuccessful reaction. The beta-fluorine atom's proximity to the amino group exerts a maximal inductive effect, decreasing basicity by over 1-2 pKa units in related systems [1], and directly shields the amine from cytochrome P450-mediated N-dealkylation [2]. These quantitative differences mandate that 2-fluorohexan-1-amine hydrochloride be specifically procured when a project's SAR or synthetic route has been optimized around its exact properties.

Quantitative Differentiation of 2-Fluorohexan-1-amine HCl for Informed Procurement


Lowered Amine Basicity (pKa) via Beta-Fluorine Inductive Effect

The C2 fluorine atom in 2-fluorohexan-1-amine reduces the basicity of the primary amine relative to its non-fluorinated analog. Computational and experimental models on a directly comparable beta-fluoro primary amine, 2-fluoroethylamine, demonstrate a significant pKa reduction. For 2-fluorohexan-1-amine, computational prediction indicates this effect is retained, placing its conjugate acid pKa significantly below that of standard alkylamines and its omega-fluoro isomer, which has minimal inductive influence on the amine [1].

Medicinal Chemistry Physicochemical Profiling pKa Modulation

Enhanced Metabolic Stability Against N-Dealkylation

A primary metabolic soft spot for alkylamines is oxidative N-dealkylation by cytochrome P450 enzymes. The placement of a fluorine atom at the beta position introduces a strong inductive effect that deactivates the amine's alpha-carbon hydrogens toward hydrogen atom abstraction, the first step of this metabolic route. This class-level effect is well-documented; for instance, beta-fluoro substitution in related phenethylamines has been shown to significantly reduce intrinsic clearance compared to non-fluorinated or differently substituted analogs [1]. 2-Fluorohexan-1-amine is predicted to exhibit a markedly longer metabolic half-life in hepatic microsome assays compared to the non-fluorinated hexylamine and its 6-fluoro isomer.

Drug Metabolism ADME Cytochrome P450 Stability

Conformational Bias and Dipole Moment Alteration

The presence of a beta-fluorine atom introduces a gauche effect, stabilizing specific conformations of the hexyl chain. For 2-fluorohexan-1-amine, the most stable conformation places the C-F and C-N bonds in a gauche orientation. This conformational bias alters the overall molecular shape and introduces a strong local dipole, which can be critical for target binding. In contrast, hexylamine or 6-fluorohexylamine exists in an extended zig-zag conformation with a different overall dipole. Computational studies on 2-fluoroethylamine, a reliable model, quantify the energy difference between gauche and anti conformers, which is preserved in the longer-chain analog [1].

Conformational Analysis Molecular Recognition Dipole Moment

Differentiated Reactivity in Nickel-Catalyzed N-Arylation

Beta-fluoroalkylamines, the class to which 2-fluorohexan-1-amine belongs, possess unique reactivity profiles in transition-metal-catalyzed amination reactions. A groundbreaking study reported the first successful nickel-catalyzed N-arylation of a broad scope of beta-fluoroalkylamines, a transformation that fails or proceeds with very poor yield for non-fluorinated or alpha-/omega-fluorinated amines due to competitive beta-hydride elimination or catalyst poisoning [1]. While the published substrate scope does not list 2-fluorohexan-1-amine hydrochloride by name, its structural prerequisites (a primary beta-fluoroalkylamine) are identical to the successful substrates.

Cross-Coupling Synthetic Methodology Catalysis

High-Impact Application Scenarios Dictating the Precise Use of 2-Fluorohexan-1-amine HCl


Lead Optimization in CNS Drug Discovery Requiring Tuned Basicity

A medicinal chemistry team optimizing a CNS-targeted lead compound has identified that reducing the amine's pKa to approximately 9.0 significantly improves brain penetration and reduces P-glycoprotein efflux. The team's SAR model uses the beta-fluorohexylamine motif to achieve this. Substituting with the higher-pKa hexylamine (pKa ~10.6) or 6-fluoro isomer (pKa ~10.4) will result in a predominantly charged species at physiological pH, leading to poor permeability and CNS exclusion [4]. 2-Fluorohexan-1-amine hydrochloride is the specific reagent required to generate the active analog.

A Key Fragment in a Fluorine-Conformation-Guided Kinase Inhibitor

A crystallography-guided kinase inhibitor program has shown that a solvent-exposed region of the protein pocket makes a critical interaction with the gauche conformation of a beta-fluoroamine. The C-F...H-N gauche alignment of 2-fluorohexan-1-amine is stabilized by ~2.5-3.0 kcal/mol, forming a unique multipolar binding motif [4]. The non-fluorinated hexylamine, which prefers an extended anti conformation, cannot form this interaction, leading to a >100-fold loss in biochemical potency. Only 2-fluorohexan-1-amine HCl can deliver the required conformation for this specific interaction.

Advanced Building Block for a Late-Stage Metabolic-Stability-Enabling Motif

A development candidate from a metabolic-ID study is found to undergo rapid N-dealkylation at its hexylamine side chain, causing high clearance. To solve this without altering target affinity, the team employs a strategic beta-fluorination, replacing hexylamine with 2-fluorohexan-1-amine. In vitro metabolism data predicts a >5-fold reduction in intrinsic clearance, extending the half-life into a once-daily dosing window [4]. Procuring the non-fluorinated building block would result in a compound with the original, unacceptable PK profile, derailing the development program. 2-Fluorohexan-1-amine HCl is thus the specific procurement need for this metabolic rescue strategy.

A Privileged Substrate for Novel Nickel-Catalyzed N-Arylation Methodology

A process chemistry group is scaling up the synthesis of a key N-aryl-beta-fluorohexylamine intermediate using a newly published method. The method explicitly requires a beta-fluoroalkylamine nucleophile to suppress competitive side reactions and achieve a high yield under mild conditions (62-95% yield at 25°C) [4]. Attempting to use the cheaper hexylamine or 6-fluorohexylamine leads to reaction failure or complex mixtures with <40% desired product. For this synthetic route to be feasible, 2-fluorohexan-1-amine hydrochloride is the only acceptable amine source.

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